![molecular formula C18H22N4O2 B5632038 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5632038.png)
1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one, also known as CRF-1 antagonist, is a chemical compound that has been used in scientific research for its potential therapeutic applications.
作用機序
1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist works by blocking the binding of CRF to its receptors in the brain, specifically the 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one receptor. 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one receptor activation is known to increase the release of stress hormones, such as cortisol, and activate the hypothalamic-pituitary-adrenal (HPA) axis. By blocking 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one receptor activation, 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist can reduce the release of stress hormones and prevent the activation of the HPA axis.
Biochemical and Physiological Effects:
1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist has been shown to have a range of biochemical and physiological effects in animal studies. It has been shown to reduce anxiety-like behaviors, decrease drug-seeking behavior, and improve cognitive function. Additionally, it has been shown to reduce the release of stress hormones, such as cortisol and adrenocorticotropic hormone (ACTH), and prevent the activation of the HPA axis.
実験室実験の利点と制限
1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist has several advantages for lab experiments, including its specificity for the 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one receptor and its ability to block the activity of CRF. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Additionally, it may not be effective in all animal models of anxiety, depression, and addiction.
将来の方向性
There are several future directions for the research of 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist. One direction is to explore its potential therapeutic applications in other diseases, such as post-traumatic stress disorder (PTSD) and chronic pain. Another direction is to develop more potent and selective 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonists with improved pharmacokinetic properties. Additionally, further research is needed to understand the long-term effects and safety of 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist in humans.
Conclusion:
In conclusion, 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist is a promising chemical compound that has been extensively studied for its potential therapeutic applications in anxiety, depression, addiction, and stress-related disorders. Its mechanism of action involves blocking the activity of CRF, which can reduce the release of stress hormones and prevent the activation of the HPA axis. While it has several advantages for lab experiments, it also has some limitations and further research is needed to fully understand its potential therapeutic applications.
合成法
The synthesis of 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist involves a series of chemical reactions, including the condensation of 2-aminobenzimidazole and 4-methylpiperazine, followed by the reaction with 3-bromo-1-propanol and 7-hydroxychromone. The final product is obtained through a purification process, such as column chromatography or recrystallization.
科学的研究の応用
1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, addiction, and stress-related disorders. It has been shown to block the activity of corticotropin-releasing factor (CRF), a neuropeptide that plays a crucial role in the stress response system. By blocking CRF activity, 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist can reduce the symptoms of anxiety and depression, as well as prevent drug relapse in addiction.
特性
IUPAC Name |
1-[3-(4-methylpiperazin-1-yl)propyl]chromeno[3,4-d]imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-20-9-11-21(12-10-20)7-4-8-22-13-19-16-17(22)14-5-2-3-6-15(14)24-18(16)23/h2-3,5-6,13H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYQEBCQDWZNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C=NC3=C2C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

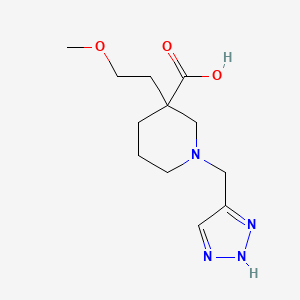
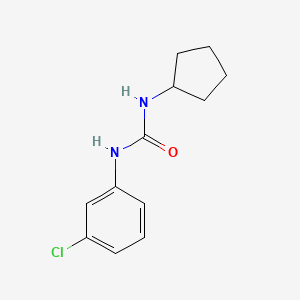
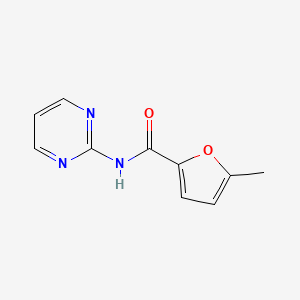
![2-(4-fluorophenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631970.png)
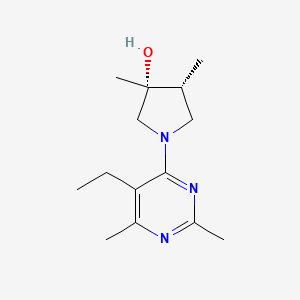
![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)
![N-(3-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5631994.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5632002.png)
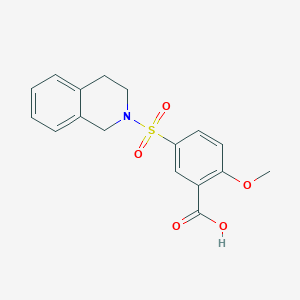
![ethyl 2-[(methoxyacetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5632010.png)
![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)

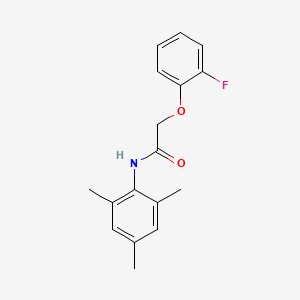
![2-benzyl-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5632042.png)